molecular formula C8H10BrNO2S B068355 1-(4-Bromophenyl)-N-methylmethanesulfonamide CAS No. 172517-39-4

1-(4-Bromophenyl)-N-methylmethanesulfonamide

Cat. No.: B068355
CAS No.: 172517-39-4
M. Wt: 264.14 g/mol
InChI Key: ZLCWARAJXKGTGZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS 172517-39-4) is a high-purity organic compound supplied for research and development applications. With a molecular formula of C8H10BrNO2S and a molecular weight of 264.14 g/mol, this bromophenyl sulfonamide derivative serves as a valuable building block in synthetic organic and medicinal chemistry . The compound is a powder at room temperature . Sulfonamide functional groups are of significant interest in the development of biologically active compounds, as their stereochemistry, particularly around the phenyl-N-H moiety, is known to help explain biological activity . This makes them useful scaffolds in pharmaceutical research for probing structure-activity relationships. As a standard practice, researchers should handle this material with care, noting that similar compounds often carry hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCWARAJXKGTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589919
Record name 1-(4-Bromophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172517-39-4
Record name 1-(4-Bromophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-N-methylmethanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide moiety can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

Major Products:

    Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.

    Oxidation Reactions: Products may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical differences between 1-(4-Bromophenyl)-N-methylmethanesulfonamide and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₉BrNO₂S 263.18 Bromophenyl, Methyl Intermediate in halogenated synthesis; bromine enhances lipophilicity
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₉N₂O₄S 229.23 Nitrophenyl, Methyl Nitro group introduces strong electron-withdrawing effects; potential for enhanced reactivity in electrophilic substitutions
N-(4-Bromophenyl)azepane-1-sulfonamide C₁₂H₁₇BrN₂O₂S 333.24 Bromophenyl, Azepane (7-membered N-ring) Bulky azepane group increases steric hindrance; potential for altered pharmacokinetics in drug design
N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)butane-1-sulfonamide C₁₄H₁₄BrClN₃O₂S 394.70 Bromophenyl, Chloropyrimidine Heterocyclic pyrimidine core enables π-π interactions; used in pharmaceutical intermediates
N-(1-(4-Bromophenyl)vinyl)acetamide C₁₀H₁₀BrNO 240.10 Bromophenyl, Vinyl, Acetamide Double bond introduces conjugation; synthesized via reductive acetylation of oximes

Electronic and Steric Effects

  • Bromine vs. Nitro Groups : The bromine in this compound is a moderate electron-withdrawing group, while the nitro group in its nitro analog (C₈H₉N₂O₄S) is strongly electron-withdrawing. This difference influences reactivity in aromatic substitutions and catalytic reactions .
  • Azepane vs.

Physicochemical Properties

  • Lipophilicity : Bromine’s hydrophobic nature increases lipophilicity (logP ≈ 2.5), enhancing membrane permeability compared to the nitro analog (logP ≈ 1.8).
  • Solubility : The pyrimidine-containing analog (C₁₄H₁₄BrClN₃O₂S) exhibits higher aqueous solubility due to its polar heterocyclic core, unlike the bromophenyl-sulfonamide derivatives .

Biological Activity

1-(4-Bromophenyl)-N-methylmethanesulfonamide, also known as BMS-214662, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and therapeutic applications.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:

C9H10BrN1O2S\text{C}_9\text{H}_{10}\text{BrN}_1\text{O}_2\text{S}

This structure contributes to its unique biological properties and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR) and topoisomerase I (Topo I), leading to cytotoxic effects in cancer cells.
  • Cell Signaling : The compound may influence cell signaling pathways by altering gene expression and cellular metabolism, which can affect cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell growth through the aforementioned enzyme targets.

Case Study Example : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

This compound interacts with various biomolecules, influencing their functions:

  • Protein Binding : It may bind to specific proteins, altering their activity and stability.
  • Metabolic Pathways : The compound could affect metabolic flux by interacting with enzymes involved in key metabolic processes.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. This includes moderate bioavailability and an ability to penetrate cellular membranes effectively.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure VariantBiological Activity
1-(4-Bromophenyl)-N-methylbenzenesulfonamideLacks methanesulfonamide groupLimited cytotoxicity
1-(4-Bromophenyl)-N-methylthioacetamideContains thioacetamide groupPotentially lower anticancer activity

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-N-methylmethanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between 4-bromobenzenesulfonyl chloride and methylamine derivatives. Key steps include:

  • Sulfonamide bond formation : Reacting 4-bromobenzenesulfonyl chloride with methylamine under anhydrous conditions (e.g., in dichloromethane) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (controlled to prevent side reactions), and reaction time (monitored via TLC/HPLC) .

Q. How is the molecular structure of this compound validated experimentally?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of the methyl group (~3.0 ppm for N–CH₃) and aromatic protons (7.3–7.6 ppm for the bromophenyl ring) .
    • FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., S–N: ~1.63 Å) and angles using SHELX software for refinement .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .
  • Melting Point : Typically 120–125°C (varies with purity) .
  • Stability : Sensitive to prolonged exposure to light/moisture; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MEDT) explain the regioselectivity of reactions involving this compound?

  • Molecular Electron Density Theory (MEDT) : Predicts reaction pathways by analyzing electron density distribution. For example, cycloaddition reactions involving the bromophenyl group exhibit regioselectivity due to electronic effects (e.g., bromine’s electron-withdrawing nature stabilizes transition states) .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G* level) to study charge transfer in sulfonamide-based intermediates .

Q. What strategies are used to resolve contradictions between spectroscopic and crystallographic data?

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data to identify discrepancies (e.g., conformational flexibility in solution vs. solid state) .
  • Dynamic NMR Experiments : Detect slow exchange processes (e.g., rotamers) that may explain spectral splitting .

Q. How can this compound be functionalized for biological activity studies, and what analytical methods track these modifications?

  • Functionalization :
    • Cross-Coupling Reactions : Suzuki-Miyaura coupling using the bromine substituent to introduce aryl/heteroaryl groups .
    • N-Methylation : Reductive amination or alkylation to modify the sulfonamide group .
  • Analysis :
    • HPLC-MS : Quantify reaction yields and detect byproducts .
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to biological targets (e.g., enzymes) .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Target Identification : Acts as a competitive inhibitor for sulfotransferases due to structural mimicry of the sulfonate group .
  • Kinetic Studies : Use stopped-flow spectrophotometry to determine inhibition constants (Kᵢ) and mode of action (e.g., non-competitive vs. uncompetitive) .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized when synthesizing derivatives of this compound?

  • In Situ Monitoring : Use flow NMR or ReactIR to capture transient intermediates (e.g., sulfonyl chloride intermediates) .
  • Isolation Techniques : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate unstable intermediates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME estimates logP (~2.5), bioavailability (Lipinski’s rule compliance), and metabolic stability (CYP450 interactions) .
  • Molecular Dynamics Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) using GROMACS .

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